molecular formula C10H12O3 B186977 4-Ethoxyphenylacetic acid CAS No. 4919-33-9

4-Ethoxyphenylacetic acid

Cat. No. B186977
CAS RN: 4919-33-9
M. Wt: 180.2 g/mol
InChI Key: ZVVWZNFSMIFGEP-UHFFFAOYSA-N
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Description

4-Ethoxyphenylacetic acid is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Benzeneacetic acid, 4-ethoxy-, and p-Ethoxyphenylacetic acid .


Molecular Structure Analysis

The molecular structure of 4-Ethoxyphenylacetic acid consists of a benzene ring (C6H4) with an ethoxy group (C2H5O) and an acetic acid group (CH2CO2H) attached . The InChI string representation of its structure is InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

4-Ethoxyphenylacetic acid has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 . The exact mass is 180.078644241 g/mol .

Scientific Research Applications

  • Synthesis Techniques : 4-Ethoxyphenylacetic acid is synthesized from 4-hydroxyphenylacetic acid using Williamson etherization reaction. Optimum synthesis conditions include using ethyl bromide or diethyl sulfate as etherization reagents (Sun Na-bo, 2006).

  • Biomedical Analysis : It is involved in the quantitative determination of monoamine metabolites in human lumbar cerebrospinal fluid, indicating its relevance in neurological studies (A. Krstulović et al., 1982).

  • Microbial Degradation : 4-Hydroxyphenylacetic acid 3-hydroxylase, key in degrading aromatic amines, is studied in Pseudomonas putida, highlighting the enzyme's role in microbial degradation pathways (S. G. Raju et al., 1988).

  • Therapeutic Applications : 4-Hydroxyphenylacetic acid shows potential in treating pulmonary diseases and lung injuries, as seen in its effect on seawater aspiration-induced lung injury in rats (Zhong-yang Liu et al., 2014).

  • Antimicrobial Properties : 4-Hydroxyphenylacetic acid exhibits antibacterial effects against Listeria monocytogenes by causing cell membrane damage and decreasing virulence factor expression (YujiaLiu et al., 2021).

  • Metabolic Engineering : Engineering of Escherichia coli for improved production of 4-hydroxyphenylacetic acid involves ATP and NADPH cofactor optimization using CRISPRi technology, indicating its importance in biochemical production (Yu-Ping Shen et al., 2021).

Safety And Hazards

While specific safety and hazard information for 4-Ethoxyphenylacetic acid is not available from the search results, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and working in a well-ventilated area .

properties

IUPAC Name

2-(4-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVWZNFSMIFGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063648
Record name Benzeneacetic acid, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenylacetic acid

CAS RN

4919-33-9
Record name 4-Ethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinstatic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-ethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
LB Alemany, DM Grant, TD Alger… - J. Am. Chem. Soc.;(United …, 1983 - osti.gov
Carbon-13 NMR studies involving conventional cross polarization and dipolar dephasing techniques at a variety of contact and delay times, respectively, provide valuable information …
Number of citations: 0 www.osti.gov
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com
MM Julkowska - Plant physiology, 2019 - academic.oup.com
… They identified 4-ethoxyphenylacetic acid, dubbed by Oochi et al.(2019) as" pinstatic acid (PISA)," which enhanced hypocotyl elongation without activating the IAA-responsive DR5:: …
Number of citations: 1 academic.oup.com
I Koruna, M Ryska, M Kuchař, J Grimová… - Biomedical mass …, 1984 - Wiley Online Library
… 3-Chloro4-ethoxyphenylacetic acid 3 was obtained by the reaction of 3-chloro-4-… The structure of this substance was determined as the methyl ester of 3-chloro-4ethoxyphenylacetic acid…
Number of citations: 4 onlinelibrary.wiley.com
N Marthandan, S Klyza, S Li, YU Kwon… - IEEE Transactions …, 2008 - ieeexplore.ieee.org
… (b) Monomer distribution in the top 20% of the probe sequences were calculated for the 20 different monomers and was found that both the monomers 4-ethoxyphenylacetic acid and …
Number of citations: 3 ieeexplore.ieee.org
AN Acharya, JM Ostresh… - … : Original Research on …, 2002 - Wiley Online Library
The methods used to study the relative reaction rates of 45 different aliphatic and aromatic carboxylic acids when coupled to resin‐bound amino acid amides is described. Competition …
Number of citations: 22 onlinelibrary.wiley.com
A Nefzi, J Appel, S Arutyunyan, RA Houghten - Bioorganic & medicinal …, 2009 - Elsevier
Combinatorial chemistry offers a unique opportunity for the synthesis and screening of large numbers of compounds and significantly enhances the prospect of finding new drugs. …
Number of citations: 32 www.sciencedirect.com
H Goto, Y Kumada, H Ashida… - Bioscience, biotechnology …, 2009 - Taylor & Francis
A number of 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives were synthesized and examined for growth inhibition of several kinds of bacteria. 2′,3′,4′-Trihydroxy-2-…
Number of citations: 7 www.tandfonline.com
LB Alemany, DM Grant, TD Alger… - Journal of the American …, 1983 - ACS Publications
… 0) and selected dipolar dephasingspectra of 4-ethoxyphenylacetic acid (5). For any cross section parallel to z, and through a signal, the dipolar and rotational echoes are superimposed …
Number of citations: 327 pubs.acs.org
MP Burrow, GW Gray, D Lacey, KJ Toyne - Liquid Crystals, 1988 - Taylor & Francis
… 4-Propylphenylacetic acid, 4-ethoxyphenylacetic acid and 4'-pentylbiphenyl-4ylacetic acid were prepared by Friedel-Crafts acetylation of the appropriate aromatic system followed by a …
Number of citations: 57 www.tandfonline.com

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